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Welcome to the technical support center for Nlx204 dose-response curve analysis. This guide

is designed for researchers, scientists, and drug development professionals to provide expert

insights, actionable protocols, and robust troubleshooting advice for characterizing the activity

of Nlx204. Our goal is to empower you to generate high-quality, reproducible data by explaining

the science behind the experimental choices.

Part 1: Understanding the Nlx204 Assay System
This section covers the fundamental concepts necessary for designing and interpreting your

Nlx204 experiments.

FAQ 1: What is Nlx204 and what is its mechanism of action?
Nlx204 is an investigational drug candidate that acts as a highly selective biased agonist of the

serotonin 5-HT1A receptor.[1][2] The 5-HT1A receptor is a G protein-coupled receptor (GPCR)

that can initiate multiple intracellular signaling cascades.[3][4]
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Unlike a conventional agonist that activates all of a receptor's signaling pathways, a biased

agonist preferentially activates one pathway over others. Nlx204 is distinguished by its strong

preference for activating the extracellular signal-regulated kinase (ERK1/2) phosphorylation

pathway, while having minimal effect on other pathways traditionally associated with 5-HT1A

activation, such as cAMP inhibition or β-arrestin recruitment.[5][6][7] This biased signaling is

believed to be linked to its potential rapid-acting antidepressant effects.[5][8][9] Therefore, the

most relevant functional assay for characterizing Nlx204 is to measure the phosphorylation of

ERK1/2 (pERK1/2).
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Caption: Nlx204 biased signaling at the 5-HT1A receptor.

FAQ 2: What is a dose-response curve and what are its key
parameters?
A dose-response experiment is fundamental in pharmacology for characterizing the relationship

between a drug's concentration and its biological effect.[10] The data is typically plotted with

the drug concentration on a logarithmic x-axis and the response on a linear y-axis, which

generates a sigmoidal (S-shaped) curve.[10][11] From this curve, several key parameters can

be derived using non-linear regression analysis.[12][13]
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Parameter Description
Importance for Nlx204
Analysis

EC50

The Half Maximal Effective

Concentration. It is the molar

concentration of an agonist

that produces 50% of the

maximal possible effect.[12]

Measures the potency of

Nlx204. A lower EC50 value

indicates greater potency,

meaning a lower concentration

is needed to activate the

pERK1/2 pathway.

Emax

The Maximum Effect. This is

the top plateau of the dose-

response curve, representing

the maximum response

achievable by the drug.[12]

Measures the efficacy of

Nlx204. It indicates the

maximum level of pERK1/2

activation Nlx204 can induce in

the specific assay system.

Hill Slope

Also known as the slope factor,

this parameter describes the

steepness of the curve. A Hill

slope of 1.0 suggests a

standard 1:1 ligand-receptor

interaction.[10]

A value significantly different

from 1.0 can indicate

cooperativity in binding or

other complex biological

phenomena.

FAQ 3: Which cell lines are suitable for Nlx204 dose-response
assays?
The primary requirement for a suitable cell line is the functional expression of the human 5-

HT1A receptor and its associated signaling machinery.[14]

Recombinant Cell Lines (Recommended): Cell lines like HEK293 or CHO that do not

endogenously express the 5-HT1A receptor but have been engineered to stably express it

are often the best choice. This approach provides a high density of receptors, leading to a

robust and measurable signal, and minimizes interference from other endogenous receptors.

[15]

Endogenously Expressing Cell Lines: Some cell lines, particularly of neuronal origin, may

express the 5-HT1A receptor naturally. While these can provide a more "physiologically
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relevant" system, the receptor expression level may be low, leading to a smaller assay

window (the difference between baseline and maximal signal).

Validation is Critical: Regardless of the source, you must validate that your chosen cell line

expresses functional 5-HT1A receptors capable of coupling to the ERK pathway. This can be

confirmed by running a parallel experiment with a known, non-biased 5-HT1A agonist.

Part 2: Experimental Protocol - Generating a pERK1/2
Dose-Response Curve
This section provides a generalized, self-validating protocol for measuring Nlx204-induced

ERK1/2 phosphorylation. This protocol is based on a 96-well plate format and a quantitative

immunoassay (e.g., ELISA) for detection.
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Day 1: Preparation

Day 2: Treatment & Lysis

Day 2/3: Detection & Analysis

1. Seed Cells
(e.g., 5-HT1A-HEK293)

in 96-well plate

2. Incubate Overnight
(37°C, 5% CO2)

3. Serum Starve Cells
(Optional, reduces baseline)

4. Prepare Nlx204
Serial Dilutions

5. Treat Cells with Nlx204
(Optimize time, e.g., 5-15 min)

6. Lyse Cells
(Add lysis buffer)

7. Detect pERK1/2
(e.g., ELISA, HTRF)

8. Analyze Data
(Non-linear regression)

9. Determine
EC50, Emax
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Caption: Experimental workflow for Nlx204 dose-response analysis.
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Detailed Steps:
Cell Culture and Seeding:

Culture your 5-HT1A expressing cells using the recommended media and supplements.

[16] Always use healthy, sub-confluent cells for experiments.

Trypsinize and count the cells. Seed them into a 96-well tissue culture-treated plate at a

pre-optimized density. The optimal density should be high enough for a measurable signal

but avoid over-confluence.[16]

Incubate the plate overnight to allow for cell attachment.

Compound Preparation and Treatment:

The next day, gently remove the culture medium. If desired, replace it with serum-free

medium and incubate for 2-4 hours. This "serum starvation" step reduces baseline ERK

activation, improving the assay window.

Prepare a serial dilution of Nlx204 in the appropriate assay buffer or serum-free media. A

typical 10-point curve might range from 1 pM to 10 µM. Include "vehicle only" (e.g., 0.1%

DMSO) controls for baseline and a positive control (a known agonist) if available.

Add the Nlx204 dilutions to the cells and incubate at 37°C. The stimulation time for pERK

is often rapid and transient; you must optimize this, but a 5 to 15-minute incubation is a

common starting point.[17]

Cell Lysis and Detection:

After incubation, immediately remove the compound-containing media and add ice-cold

lysis buffer supplemented with protease and phosphatase inhibitors to preserve the

phosphorylation state of ERK.

Agitate the plate gently for 10-15 minutes on ice.

The resulting cell lysate can now be used for downstream detection. Follow the

manufacturer's protocol for your chosen pERK1/2 detection kit (e.g., ELISA, HTRF).
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Data Analysis:

Subtract the background reading from all wells.

Normalize the data. A common method is to set the vehicle control response to 0% and

the response from a saturating concentration of a known full agonist to 100%.

Plot the normalized response versus the log of the Nlx204 concentration.

Use a non-linear regression model, typically the "[Agonist] vs. response -- Variable slope

(four parameters)" model in software like GraphPad Prism, to fit the curve and determine

the EC50, Emax, and Hill Slope.[10][13]

Part 3: Troubleshooting Guide
Even with a robust protocol, unexpected results can occur. This section addresses common

issues in a Q&A format.
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Issue Potential Causes
Troubleshooting Steps &
Solutions

Q1: Why is there high

variability between my

replicate wells?

1. Pipetting Inaccuracy:

Especially during serial

dilutions or when handling

small volumes. 2. Uneven Cell

Seeding: A non-homogenous

cell suspension leads to

different cell numbers per well.

3. Edge Effects: Evaporation in

outer wells concentrates the

drug and media components.

[18]

1. Pipetting: Ensure pipettes

are calibrated. Use low-

retention tips. For viscous

solutions, consider reverse

pipetting. 2. Seeding: Gently

resuspend cells before and

during plating. After seeding,

gently rock the plate north-

south and east-west to ensure

even distribution before

incubation. 3. Plate Map: Avoid

using the outermost wells for

experimental data. Fill them

with sterile media or PBS to

create a humidity barrier.[18]

Q2: My dose-response curve is

flat or has a very shallow

slope.

1. Incorrect Concentration

Range: The tested

concentrations may be far

below or far above the EC50.

2. Compound Inactivity: The

Nlx204 stock may have

degraded or precipitated. 3.

Low Receptor Expression: The

cells may not have enough 5-

HT1A receptors to produce a

measurable signal.

1. Range Finding: Perform a

preliminary experiment with a

very wide concentration range

(e.g., 100 pM to 100 µM) to

identify the active range. 2.

Compound Integrity: Verify the

solubility of Nlx204 in your

assay media. Prepare fresh

stocks if degradation is

suspected. 3. Cell Line

Validation: Confirm receptor

expression via a different

method (e.g., Western blot,

radioligand binding) or test a

potent, well-characterized 5-

HT1A agonist to ensure the

cells can respond.
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Q3: My curve doesn't reach a

clear top or bottom plateau.

1. Insufficient Concentration

Range: The highest

concentration used is not

sufficient to saturate the

receptors, or the lowest

concentration is still producing

a response.[10][19]

1. Extend the Curve: Add

higher and lower

concentrations to your dilution

series to fully define the

plateaus. 2. Constrain the Fit:

If extending the range is not

feasible, you can constrain the

top or bottom of the curve in

your analysis software based

on your controls (e.g.,

constrain the bottom to 0 for

normalized data). Be aware

that this makes assumptions

about the data.[19]

Q4: My EC50 values are

inconsistent between

experiments.

1. Cell State Variability: Cell

health, passage number, and

confluence can significantly

impact signaling.[14][16] 2.

Reagent Variability: Lot-to-lot

differences in serum, media, or

detection reagents. 3. Assay

Conditions: Minor differences

in incubation times,

temperatures, or serum-

starvation periods.

1. Standardize Cell Culture:

Use cells within a defined low-

passage number range.

Always seed from cultures at a

consistent confluence (e.g.,

70-80%). 2. Qualify Reagents:

Test new lots of critical

reagents against the old lot to

ensure consistency. Purchase

larger batches of serum when

possible. 3. Strict Protocol

Adherence: Ensure all

experimental parameters are

kept as consistent as possible

between runs. Use a reference

compound in every assay to

monitor for inter-assay

variability.

References
Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Available at: [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.graphpad.com/support/faq/how-do-i-perform-a-dose-response-experiment/
https://www.graphpad.com/guides/prism/latest/curve-fitting/reg_troubleshooting_fits_of_dose-r.htm
https://www.graphpad.com/guides/prism/latest/curve-fitting/reg_troubleshooting_fits_of_dose-r.htm
https://www.promegaconnections.com/considerations-for-successful-cell-based-assays-i-choosing-your-cells/
https://www.biocompare.com/Bench-Tips/348776-Ten-Tips-for-Cell-Based-Assays/
https://www.biocompare.com/Bench-Tips/348331-Ten-Tips-for-Optimizing-Cell-Based-Assays/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609590?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wikipedia. (2024). G protein-coupled receptor. Available at: [Link]

Sino Biological. G protein-coupled Receptors Signaling Pathway. Available at: [Link]

Wikipedia. (2023). NLX-204. Available at: [Link]

Creative Diagnostics. GPCR Pathway. Available at: [Link]

CUSABIO. G protein-coupled receptor signaling pathway. Available at: [Link]

Głuch-Lutwin, M., Sałaciak, K., Pytka, K., et al. (2022). The 5-HT1A receptor biased agonist,

NLX-204, shows rapid-acting antidepressant-like properties and neurochemical changes in

two mouse models of depression. Behavioural Brain Research. Available at: [Link]

Neurolixis. (2022). The 5-HT1A biased agonist, NLX-204, has rapid-acting antidepressant

activity in mice. Available at: [Link]

Circulation Research. (2024). G Protein–Coupled Receptors: A Century of Research and

Discovery. Available at: [Link]

GraphPad. Troubleshooting fits of dose-response curves. Available at: [Link]

Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies.

Available at: [Link]

ResearchGate. (2023). The 5-HT1A receptor biased agonists, NLX-204 and NLX-101,

display ketamine-like RAAD and anti-TRD activities in rat CMS models. Available at: [Link]

GraphPad. How Do I Perform a Dose-Response Experiment?. Available at: [Link]

Newman-Tancredi, A., et al. (2024). The 5-HT1A receptor biased agonists, NLX-204 and

NLX-101, like ketamine, elicit rapid-acting antidepressant activity in the rat chronic mild

stress model via cortical mechanisms. Journal of Psychopharmacology. Available at: [Link]

ResearchGate. (2025). Multimodal Neuroimaging for the PK/PD Profile of NLX-204: A Biased

5-HT1A Receptor Agonist. Available at: [Link]

Towards Data Science. (2021). Drug dose-response data analysis. Available at: [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 14 Tech Support

https://en.wikipedia.org/wiki/G_protein-coupled_receptor
https://www.sinobiological.com/research/pathways/g-protein-coupled-receptors-gpcr
https://en.wikipedia.org/wiki/NLX-204
https://www.creative-diagnostics.com/gpcr-pathway.htm
https://www.cusabio.com/pathway/G-protein-coupled-receptor-signaling-pathway.html
https://www.sciencedirect.com/science/article/abs/pii/S016643282200551X
https://www.neurolixis.com/news/17-november-2022-the-5-ht1a-biased-agonist-nlx-204-has-rapid-acting-antidepressant-activity-in-mice
https://www.ahajournals.org/doi/10.1161/CIRCRESAHA.124.323548
https://www.graphpad.com/guides/prism/latest/curve-fitting/reg_troubleshooting_dose-response.htm
https://www.marinbio.com/optimizing-your-cell-based-assay-performance-key-strategies/
https://www.researchgate.net/publication/371490217_The_5-HT1A_receptor_biased_agonists_NLX-204_and_NLX-101_display_ketamine-like_RAAD_and_anti-TRD_activities_in_rat_CMS_models
https://www.graphpad.com/support/faq/how-do-i-perform-a-dose-response-experiment/
https://pubmed.ncbi.nlm.nih.gov/38825391/
https://www.researchgate.net/publication/382285141_Multimodal_Neuroimaging_for_the_PKPD_Profile_of_NLX-204_A_Biased_5-HT1A_Receptor_Agonist
https://towardsdatascience.com/drug-dose-response-data-analysis-334241a14359
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609590?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


McPhee, S. (2024). High-Throughput Dose-Response Data Analysis. Medium. Available at:

[Link]

ResearchGate. (2022). Effects of NLX 204, NLX-101 and ketamine on anxiety (EPM test)

in.... Available at: [Link]

SPT Labtech. The Complete Guide to Cell-Based Assays. Available at: [Link]

ResearchGate. (2024). The 5-HT1A receptor biased agonists, NLX-204 and NLX-101, like

ketamine, elicit rapid-acting antidepressant activity in the rat chronic mild stress model via

cortical mechanisms. Available at: [Link]

ResearchGate. (2022). The 5-HT1A receptor biased agonist, NLX-204, shows rapid-acting

antidepressant-like properties and neurochemical changes in two mouse models of

depression. Available at: [Link]

PubMed. (2025). Multimodal Neuroimaging for the PK/PD Profile of NLX-204: A Biased 5-

HT1A Receptor Agonist. Available at: [Link]

ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50

Values. Available at: [Link]

OriginLab. (2022). How to compute EC50/IC50 in Dose Response fitting. Available at: [Link]

PubMed Central (PMC). (2025). Discovery of NLX-266, an Orally Available and Metabolically

Stable ERK1/2-Biased 5-HT1AR Agonist with Superior Antidepressant and Antiparkinsonian

Activity. Available at: [Link]

bioRxiv. (2025). The 5-HT1A receptor selective agonist NLX-204 displays analgesic activity

in the knee osteoarthritis and plantar incisional post-operative pain models in rats. Available

at: [Link]

bioRxiv. (2023). The 5-HT1A receptor biased agonists, NLX-204 and NLX-101, display

ketamine-like RAAD and anti-TRD activities in rat CMS models. Available at: [Link]

PubMed. (2005). Guidelines for accurate EC50/IC50 estimation. Available at: [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 14 Tech Support

https://medium.com/@scott.mcphee/high-throughput-dose-response-data-analysis-955a691456b3
https://www.researchgate.net/figure/Effects-of-NLX-204-NLX-101-and-ketamine-on-anxiety-EPM-test-in-Wistar-and-WKY-rats_fig4_371490217
https://www.sptlabtech.com/resources/guides/the-complete-guide-to-cell-based-assays/
https://www.researchgate.net/publication/380998394_The_5-HT1A_receptor_biased_agonists_NLX-204_and_NLX-101_like_ketamine_elicit_rapid-acting_antidepressant_activity_in_the_rat_chronic_mild_stress_model_via_cortical_mechanisms
https://www.researchgate.net/publication/365111197_The_5-HT1A_receptor_biased_agonist_NLX-204_shows_rapid-acting_antidepressant-like_properties_and_neurochemical_changes_in_two_mouse_models_of_depression
https://pubmed.ncbi.nlm.nih.gov/38228514/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c01344
https://www.originlab.com/videos/details.aspx?id=135
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11039864/
https://www.biorxiv.org/content/10.1101/2023.12.05.570188v2
https://www.biorxiv.org/content/10.1101/2023.06.13.544779v1
https://pubmed.ncbi.nlm.nih.gov/16182624/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609590?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Weed Science Society of America. (2021). Perspective: common errors in dose–response

analysis and how to avoid them. Available at: [Link]

PubMed Central (PMC). (2018). Advances in G Protein-Coupled Receptor High-throughput

Screening. Available at: [Link]

Taylor & Francis Online. (2020). What are the current trends in G protein-coupled receptor

targeted drug discovery?. Available at: [Link]

AJP - Cell Physiology. (2018). Recent progress in assays for GPCR drug discovery. Available

at: [Link]

ResearchGate. (2012). GPCR screening and drug discovery: Challenges and latest trends.

Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. NLX-204 - Wikipedia [en.wikipedia.org]

2. 17 November 2022 - The 5-HT1A biased agonist, NLX-204, has rapid-acting
antidepressant activity in mice - Neurolixis [neurolixis.com]

3. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

4. creative-diagnostics.com [creative-diagnostics.com]

5. ovid.com [ovid.com]

6. researchgate.net [researchgate.net]

7. Discovery of NLX-266, an Orally Available and Metabolically Stable ERK1/2-Biased 5-
HT1AR Agonist with Superior Antidepressant and Antiparkinsonian Activity - PMC
[pmc.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.cambridge.org/core/journals/weed-science/article/perspective-common-errors-in-doseresponse-analysis-and-how-to-avoid-them/05A323485E9D1884C0F08B946859345C
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6329420/
https://www.tandfonline.com/doi/full/10.1080/17460441.2020.1732921
https://journals.physiology.org/doi/full/10.1152/ajpcell.00028.2018
https://www.researchgate.net/publication/285652613_GPCR_screening_and_drug_discovery_Challenges_and_latest_trends
https://www.benchchem.com/product/b609590?utm_src=pdf-custom-synthesis#bc-rfq
https://en.wikipedia.org/wiki/NLX-204
https://www.neurolixis.com/en/news/213-17-november-2022-nlx-204-a-5-ht1a-biased-agonist-shows-rapid-acting-antidepressant-activity-in-mice.html
https://www.neurolixis.com/en/news/213-17-november-2022-nlx-204-a-5-ht1a-biased-agonist-shows-rapid-acting-antidepressant-activity-in-mice.html
https://en.wikipedia.org/wiki/G_protein-coupled_receptor
https://www.creative-diagnostics.com/gpcr-pathway.htm
https://www.ovid.com/journals/bebrr/abstract/10.1016/j.bbr.2022.114207~the-5-ht1a-receptor-biased-agonist-nlx-204-shows?redirectionsource=fulltextview
https://www.researchgate.net/publication/365240374_The_5-HT1A_receptor_biased_agonist_NLX-204_shows_rapid-acting_antidepressant-like_properties_and_neurochemical_changes_in_two_mouse_models_of_depression
https://pmc.ncbi.nlm.nih.gov/articles/PMC12067441/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12067441/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12067441/
https://www.researchgate.net/publication/393232422_Multimodal_Neuroimaging_for_the_PKPD_Profile_of_NLX-204_A_Biased_5-HT1A_Receptor_Agonist
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609590?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. Multimodal Neuroimaging for the PK/PD Profile of NLX-204: A Biased 5-HT1A Receptor
Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

10. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad
[graphpad.com]

11. pubs.acs.org [pubs.acs.org]

12. towardsdatascience.com [towardsdatascience.com]

13. medium.com [medium.com]

14. promegaconnections.com [promegaconnections.com]

15. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC
[pmc.ncbi.nlm.nih.gov]

16. biocompare.com [biocompare.com]

17. revvity.com [revvity.com]

18. pdf.benchchem.com [pdf.benchchem.com]

19. graphpad.com [graphpad.com]

To cite this document: BenchChem. [Technical Support Center: Nlx204 Dose-Response
Curve Analysis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609590/docs#technical-support-center-nlx204-dose-
response-curve-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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